REACTION_CXSMILES
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C([N:8]1[CH:15]([C:16]([O:18][CH2:19][CH3:20])=[O:17])[CH2:14][CH:13]2[CH:9]1[CH2:10][N:11]([C:21]([O:23][CH2:24][CH3:25])=[O:22])[CH2:12]2)C1C=CC=CC=1>[Pd].C(O)C>[CH:9]12[CH2:10][N:11]([C:21]([O:23][CH2:24][CH3:25])=[O:22])[CH2:12][CH:13]1[CH2:14][CH:15]([C:16]([O:18][CH2:19][CH3:20])=[O:17])[NH:8]2
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The catalyst is filtered off with suction
|
Type
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CONCENTRATION
|
Details
|
the filtrate is concentrated
|
Type
|
DISTILLATION
|
Details
|
the residue is distilled
|
Name
|
|
Type
|
|
Smiles
|
C12NC(CC2CN(C1)C(=O)OCC)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |